molecular formula C12H19NO B1377479 Benzyl(1-methoxy-2-methylpropan-2-yl)amine CAS No. 1432681-46-3

Benzyl(1-methoxy-2-methylpropan-2-yl)amine

Cat. No. B1377479
M. Wt: 193.28 g/mol
InChI Key: MOMDLDGSAKAOOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl(1-methoxy-2-methylpropan-2-yl)amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs . It has a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol.


Chemical Reactions Analysis

Benzyl(1-methoxy-2-methylpropan-2-yl)amine is used in various chemical reactions. For instance, it is used as a building block in organic synthesis and medicinal chemistry .


Physical And Chemical Properties Analysis

Benzyl(1-methoxy-2-methylpropan-2-yl)amine has a molecular formula of C12H19NO and a molecular weight of 193.29 . Unfortunately, the search did not yield more detailed physical and chemical properties.

Scientific Research Applications

Catalytic Amination Reactions

Benzyl(1-methoxy-2-methylpropan-2-yl)amine is involved in various catalytic amination reactions. A notable application is its use in iron(II) bromide-catalyzed intramolecular C–H bond amination and [1,2]-shift tandem reactions of aryl azides. This process leads to the formation of compounds like 2,3-dimethyl-1H-indole, with potential applications in organic synthesis and drug development (Ren et al., 2015).

Photopolymerization Initiators

This compound has been explored as a photoiniferter in nitroxide-mediated photopolymerization (NMP2). It shows potential for use in advanced polymerization techniques, influencing the photophysical and photochemical properties of the starting materials (Guillaneuf et al., 2010).

Chiral Derivatizing Agents

In the field of stereochemistry, derivatives of Benzyl(1-methoxy-2-methylpropan-2-yl)amine have been used as chiral derivatizing agents (CDAs). These agents assist in determining the absolute configuration of chiral substances, which is crucial in the synthesis of enantiomerically pure pharmaceuticals (Pérez-Estrada et al., 2012).

Synthetic Chemistry

In synthetic chemistry, it's used for the preparation of various derivatives and compounds. For instance, it plays a role in the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are key intermediates in the synthesis of complex molecules (Roggen & Gundersen, 2008).

Antimicrobial and Anticoccidial Activity

Some derivatives have shown antimicrobial and anticoccidial activities. This suggests potential applications in the development of new antimicrobial agents (Georgiadis, 1976).

Solid Phase Organic Synthesis

It's also used in solid phase organic synthesis as a linker. This application is significant in the efficient synthesis of complex molecules, particularly in drug discovery (Swayze, 1997).

Analgesic Activity

Certain derivatives exhibit analgesic activity, indicating their potential use in pain management and pharmaceutical research (Rádl et al., 2000).

Amination of Alcohols

This compound is involved in the catalytic amination of alcohols, a critical reaction in the chemical industry for producing amines (Bassili & Baiker, 1990).

Anticancer Compound Synthesis

Its derivatives have been synthesized as potential anticancer compounds, showing the compound's relevance in medicinal chemistry (Ghani & Mansour, 2011).

Biological Activity Testing

The compound and its derivatives have been synthesized and tested for biological activity, such as in brine shrimp lethality tests. This highlights its significance in bioactivity screening (Rudyanto et al., 2014).

Antibacterial Activity Against Clostridium difficile

It has been used in the synthesis of compounds with antibacterial activity against Clostridium difficile, an important pathogen in healthcare settings (Eissa et al., 2016).

Sonochemical Generation of Azomethine Ylides

The compound is utilized in sonochemical processes to generate reactive intermediates for the synthesis of complex molecules (Gebert et al., 2003).

Neuroleptic Activity

It has been investigated for neuroleptic activity, with some derivatives showing promising results as potential treatments for psychosis (Iwanami et al., 1981).

Analytical Toxicology

The compound is relevant in the field of analytical toxicology, particularly in the study of novel psychoactive substances (Chapman, 2017).

Pharmaceutical Manufacturing

It's used in pharmaceuticalshift tandem reactions of aryl azides, as outlined in a study by Ren et al. (2015). This process is significant in the synthesis of complex organic compounds, such as 2,3-dimethyl-1H-indole (Ren et al., 2015).

Photopolymerization

In photopolymerization processes, derivatives of Benzyl(1-methoxy-2-methylpropan-2-yl)amine have been utilized. Guillaneuf et al. (2010) discuss an alkoxyamine compound bearing a chromophore group directly linked to the aminoxyl function, which is essential for photoiniferter in photopolymerization (Guillaneuf et al., 2010).

Chiral Derivatizing Agents

The compound is also used in the synthesis of chiral derivatizing agents (CDAs). Pérez-Estrada et al. (2012) describe its role in the diastereoselective preparation of enantiomers of 2-methoxy-2-phenylpent-3-ynoic acids, which are then evaluated as CDAs (Pérez-Estrada et al., 2012).

Synthesis of Novel Compounds

Research by Roggen and Gundersen (2008) demonstrates the use of Benzyl(1-methoxy-2-methylpropan-2-yl)amine in the synthesis of N-Methoxy-9-methyl-9H-purin-6-amines, which are key intermediates for various organic compounds (Roggen & Gundersen, 2008).

Solid Phase Organic Synthesis

The molecule is also relevant in solid phase organic synthesis. Swayze (1997) explored its use in the synthesis of secondary amide-based linkers for solid phase organic synthesis (Swayze, 1997).

Safety And Hazards

The safety and hazards of Benzyl(1-methoxy-2-methylpropan-2-yl)amine are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-benzyl-1-methoxy-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-12(2,10-14-3)13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMDLDGSAKAOOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(1-methoxy-2-methylpropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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